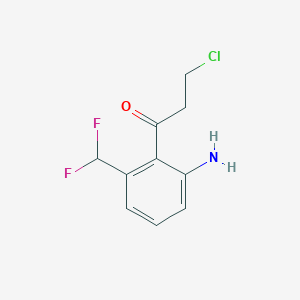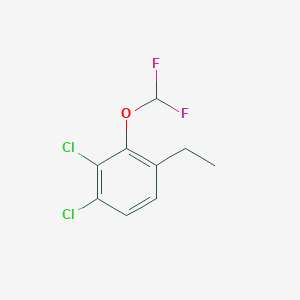
1,2-Dichloro-3-difluoromethoxy-4-ethylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dichloro-3-difluoromethoxy-4-ethylbenzene: is an organic compound with the molecular formula C9H8Cl2F2O and a molecular weight of 241.06 g/mol . This compound is characterized by the presence of two chlorine atoms, two fluorine atoms, a difluoromethoxy group, and an ethyl group attached to a benzene ring. It is used in various chemical and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions:
The synthesis of 1,2-Dichloro-3-difluoromethoxy-4-ethylbenzene typically involves the following steps:
Starting Materials: The synthesis begins with a benzene derivative that has suitable substituents for further functionalization.
Chlorination: The benzene derivative undergoes chlorination to introduce chlorine atoms at the desired positions on the benzene ring.
Fluorination: The chlorinated intermediate is then subjected to fluorination to introduce fluorine atoms.
Industrial Production Methods:
In industrial settings, the production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance the yield and purity of the product. The process may also include purification steps such as distillation or recrystallization to obtain the final product with high purity.
化学反応の分析
Types of Reactions:
1,2-Dichloro-3-difluoromethoxy-4-ethylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxidized products.
Reduction Reactions: Reduction of the compound can lead to the removal of chlorine or fluorine atoms, resulting in different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Major Products Formed:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the compound.
科学的研究の応用
1,2-Dichloro-3-difluoromethoxy-4-ethylbenzene has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound can be used in studies involving the interaction of halogenated aromatic compounds with biological systems.
Medicine: It may serve as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1,2-Dichloro-3-difluoromethoxy-4-ethylbenzene involves its interaction with molecular targets such as enzymes or receptors. The presence of halogen atoms and the difluoromethoxy group can influence the compound’s reactivity and binding affinity to these targets. The specific pathways involved depend on the context of its application, such as its role in chemical synthesis or biological studies.
類似化合物との比較
1,2-Dichloro-4-ethylbenzene: Similar structure but lacks the difluoromethoxy group.
1,2-Difluoro-3-chloro-4-ethylbenzene: Similar structure but with different halogen substitution patterns.
1,2-Dichloro-3-methoxy-4-ethylbenzene: Similar structure but with a methoxy group instead of a difluoromethoxy group.
Uniqueness:
1,2-Dichloro-3-difluoromethoxy-4-ethylbenzene is unique due to the presence of both chlorine and fluorine atoms, as well as the difluoromethoxy group. These features contribute to its distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
特性
分子式 |
C9H8Cl2F2O |
|---|---|
分子量 |
241.06 g/mol |
IUPAC名 |
1,2-dichloro-3-(difluoromethoxy)-4-ethylbenzene |
InChI |
InChI=1S/C9H8Cl2F2O/c1-2-5-3-4-6(10)7(11)8(5)14-9(12)13/h3-4,9H,2H2,1H3 |
InChIキー |
JPYUILVTXWZSLG-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C(=C(C=C1)Cl)Cl)OC(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


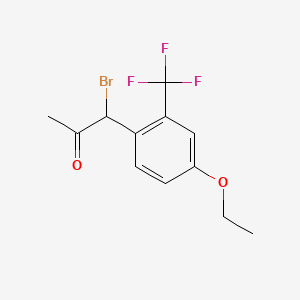
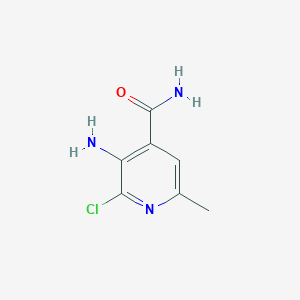
![(4-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-6-yl)methanol](/img/structure/B14051501.png)
![1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butan-1-amine;hydrochloride](/img/structure/B14051503.png)


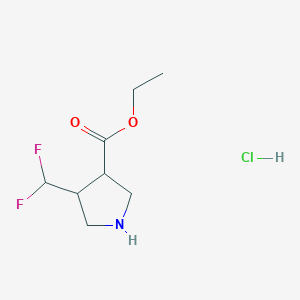
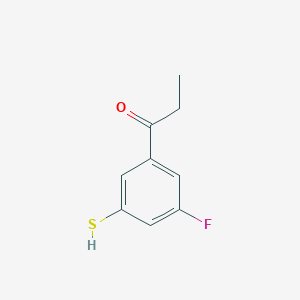
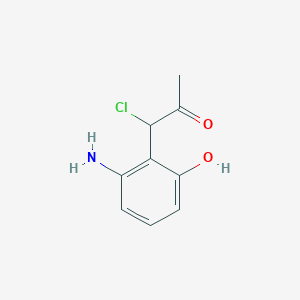
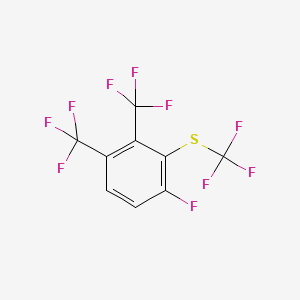
![tert-Butyl (R)-3-(7-((1-acetylpiperidin-4-yl)oxy)-2-amino-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate](/img/structure/B14051548.png)
![1,2-Pyrrolidinedicarboxamide,N2-[(4-chlorophenyl)methyl]-N2-methyl-N1-[4-(trifluoromethyl)phenyl]-,(2R)-](/img/structure/B14051550.png)

